[2-(1-Azepanyl)-2-oxoethoxy]acetic acid
Description
[2-(1-Azepanyl)-2-oxoethoxy]acetic acid is a heterocyclic carboxylic acid derivative characterized by a seven-membered azepane ring linked via a 2-oxoethoxy spacer to an acetic acid group. This compound is frequently utilized as a linker or pharmacophore in medicinal chemistry, particularly in the design of bivalent ligands targeting G protein-coupled receptors (GPCRs) such as mu opioid receptors (MOR) and chemokine receptors . Its synthesis typically involves the reaction of diglycolic anhydride with amines like 1-azepane, followed by coupling to bioactive moieties (e.g., opioid antagonists) to enhance receptor binding avidity . The azepane ring confers conformational flexibility, which may influence receptor interaction kinetics compared to smaller heterocycles like piperidine or piperazine.
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C10H17NO4/c12-9(7-15-8-10(13)14)11-5-3-1-2-4-6-11/h1-8H2,(H,13,14) |
InChI Key |
YBDZBJPQABDLOG-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)COCC(=O)O |
Canonical SMILES |
C1CCCN(CC1)C(=O)COCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Piperidine Derivatives
- Example : 2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethoxy)acetic acid ()
- Structure : Six-membered piperazine ring with a 3-chlorophenyl substituent.
- Key Differences :
- Reduced conformational flexibility compared to azepane.
- Applications: Explored as chemokine receptor antagonists due to piperazine’s high affinity for CNS targets.
Piperidin-1-yl Derivatives
- Example: 2-{3-[(2-2-Oxopiperidin-1-yl)acetamido]phenoxy}acetic acid (Compound 10, ) Structure: Six-membered piperidine ring with a phenoxyacetic acid group. Key Differences:
- Lower molecular weight (306.3 g/mol vs. ~350–400 g/mol for azepane analogues).
- Higher crystallinity and melting point (96–99°C), suggesting improved stability . Applications: Demonstrated amino acid mimetic activity, useful in enzyme inhibition studies .
Aromatic Substituted Analogues
- Example : [2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid ()
- Structure : Methoxyphenyl group replaces the heterocyclic ring.
- Key Differences :
- Increased hydrophobicity due to the aromatic ring, enhancing membrane permeability.
- Reduced hydrogen-bonding capacity compared to azepane derivatives .
- Applications : Used in prodrug designs targeting inflammatory pathways.
Functional Group Modifications
Thiazole-Containing Analogues
- Example: 2-(2-((5-(4-Nitrophenyl)thiazol-2-yl)amino)-2-oxoethoxy)acetic acid (4n, ) Structure: Thiazole ring with a nitro group. Key Differences:
- Strong electron-withdrawing nitro group enhances electrophilicity, improving interactions with PPARγ receptors.
- Higher potency (IC₅₀ < 1 µM) compared to azepane derivatives in PPARγ agonism assays .
Pyrimidine-Based Analogues
- Example: 2-(2-((2,6-bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-2-oxoethoxy)acetic acid (3a, ) Structure: Pyrimidine core with methoxyphenyl substituents. Key Differences:
- Planar geometry facilitates intercalation into DNA or RNA, broadening therapeutic applications.
- Lower synthetic yield (20–30% vs. 40–50% for azepane derivatives) due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
